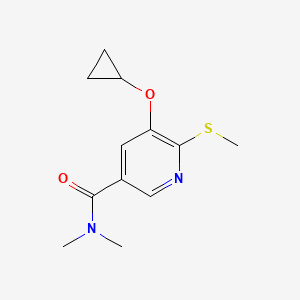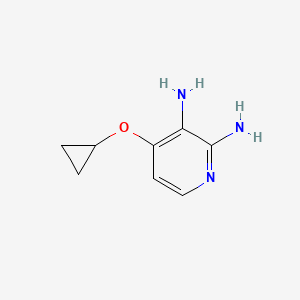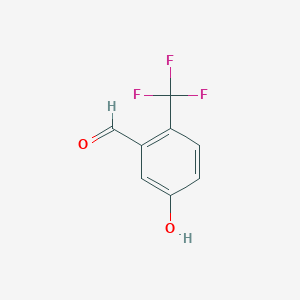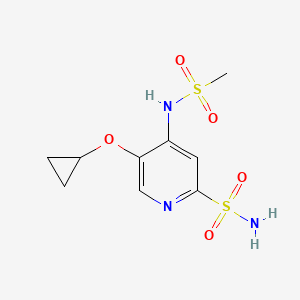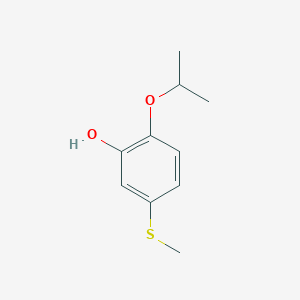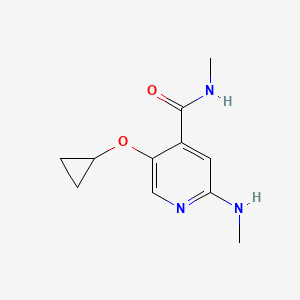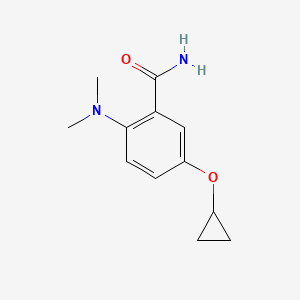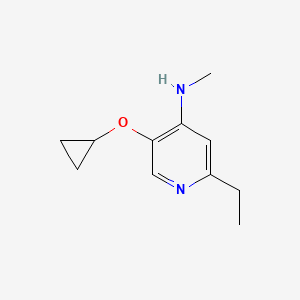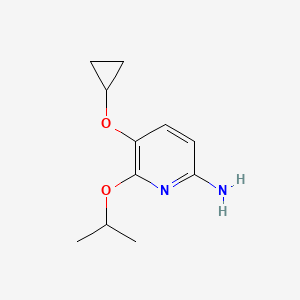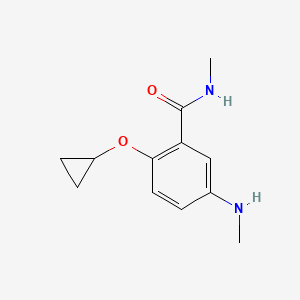
2-Cyclopropoxy-N-methyl-5-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N-methyl-5-(methylamino)benzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-N-methyl-5-(methylamino)benzamide involves several steps. One common method includes the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst. This reaction typically occurs at temperatures ranging from 80 to 90°C . The process is designed to be environmentally friendly, with low toxicity reagents and high catalytic activity, making it suitable for industrial production.
Analyse Chemischer Reaktionen
2-Cyclopropoxy-N-methyl-5-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N-methyl-5-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N-methyl-5-(methylamino)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-N-methyl-5-(methylamino)benzamide can be compared with other similar compounds, such as:
2-methoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
5-Cyclopropoxy-2-(methylamino)benzamide: Another structurally related compound with variations in the position of functional groups.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N-methyl-5-(methylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-8-3-6-11(16-9-4-5-9)10(7-8)12(15)14-2/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UNEFFZYGYQEXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


